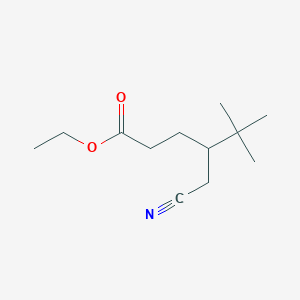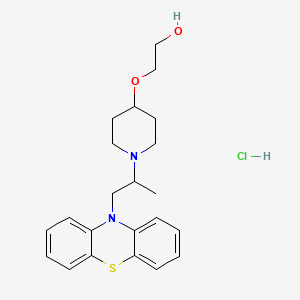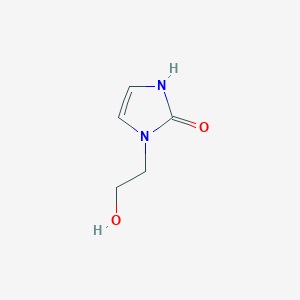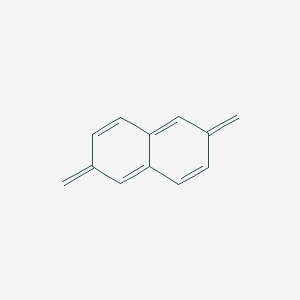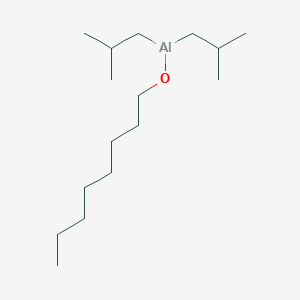
Bis(2-methylpropyl)(octyloxy)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylpropyl)(octyloxy)alumane, also known as Aluminum, bis(2-methylpropyl)(octyloxy)-, is an organoaluminum compound. This compound is characterized by the presence of aluminum bonded to two 2-methylpropyl groups and one octyloxy group. Organoaluminum compounds are widely used in organic synthesis and industrial applications due to their unique reactivity and ability to form stable complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)(octyloxy)alumane typically involves the reaction of aluminum alkyls with alcohols. One common method is the reaction of diisobutylaluminum hydride with octanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Bis(2-methylpropyl)(octyloxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The alkyl and alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas and metal catalysts are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum derivatives.
科学的研究の応用
Bis(2-methylpropyl)(octyloxy)alumane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials due to its ability to initiate polymerization reactions and improve material properties.
作用機序
The mechanism by which bis(2-methylpropyl)(octyloxy)alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as polymerization and catalysis. The specific pathways involved depend on the nature of the reactants and the reaction conditions.
類似化合物との比較
Similar Compounds
Triisobutylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.
Diethylaluminum chloride: A related compound used in similar applications but with different substituents.
Aluminum isopropoxide: Used as a catalyst in organic synthesis with different alkoxy groups.
Uniqueness
Bis(2-methylpropyl)(octyloxy)alumane is unique due to its specific combination of alkyl and alkoxy groups, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic and industrial applications where other organoaluminum compounds may not be as effective.
特性
CAS番号 |
41329-28-6 |
|---|---|
分子式 |
C16H35AlO |
分子量 |
270.43 g/mol |
IUPAC名 |
bis(2-methylpropyl)-octoxyalumane |
InChI |
InChI=1S/C8H17O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-4(2)3;/h2-8H2,1H3;2*4H,1H2,2-3H3;/q-1;;;+1 |
InChIキー |
LZJTYEGNWJKJEX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCO[Al](CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


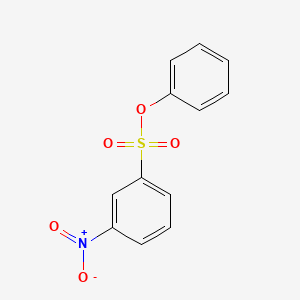
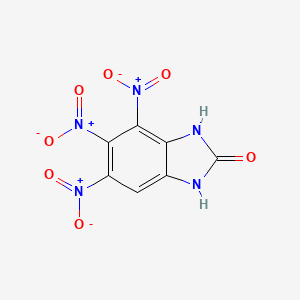

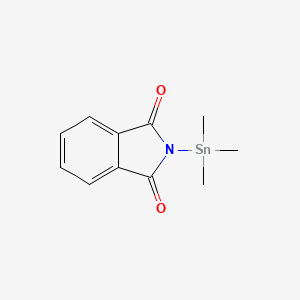
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
